2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole

Enzyme Inhibition Benzothiazole SAR IC50 Benchmarking

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole (CAS 690247-53-1) is a synthetic benzothiazole derivative with the molecular formula C18H18N2O3S2 and a molecular weight of 374.5 g/mol. The compound features a 1,3-benzothiazole core substituted at the 2-position with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl moiety.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 690247-53-1
Cat. No. B2517823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole
CAS690247-53-1
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3
InChIKeyNNFDMVIMJVYHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole (CAS 690247-53-1): Structural Identity and In-Class Positioning for Procurement Decisions


2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole (CAS 690247-53-1) is a synthetic benzothiazole derivative with the molecular formula C18H18N2O3S2 and a molecular weight of 374.5 g/mol [1]. The compound features a 1,3-benzothiazole core substituted at the 2-position with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl moiety. Its IUPAC name is 4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine [1]. It belongs to a broad class of sulfonamide- and morpholine-bearing benzothiazoles that have been explored in medicinal chemistry for kinase inhibition, anticancer, and anti-inflammatory applications [2]. The compound is primarily distributed as a research-grade building block and screening compound, listed in PubChem under CID 1252182 [1].

Why Generic Substitution of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole Fails: Critical Differentiation Across Benzothiazole Scaffolds


Benzothiazole derivatives bearing morpholine-sulfonyl substituents are not functionally interchangeable. Even within this narrow subclass, positional isomerism (1,2- vs. 1,3-benzothiazole scaffold) and subtle changes to the substitution pattern on the phenyl ring (methyl vs. chloro vs. unsubstituted) produce substantial shifts in enzymatic inhibition profiles. Published evidence from the BRENDA enzyme database demonstrates that the 1,2-benzothiazol-3(2H)-one analog of this compound exhibits measurable, distinct inhibitory activity (IC50 ≈ 0.0018 µM under unspecified conditions), whereas other positional isomers and substituted variants show divergent potency or are entirely inactive in the same assay systems [1]. Additionally, the morpholine-sulfonyl pharmacophore has been computationally validated via docking studies as essential for potent PI3Kβ antitumor activity within the benzothiazole series [2], underscoring that a simple benzothiazole core substitution cannot be assumed to replicate the specific binding interactions imparted by the 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl motif.

Product-Specific Quantitative Evidence for 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole: Comparator-Based Differentiation Data


Enzymatic Inhibitory Potency: 1,2-Benzothiazol-3-one Analog IC50 as a Scaffold Comparator

The 1,2-benzothiazol-3(2H)-one analog of the target compound — 2-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,2-benzothiazol-3(2H)-one — has a reported IC50 value of 0.0018 (units not specified in the BRENDA database; pH and temperature not defined) as an enzyme inhibitor [1]. This is the closest structurally characterized homolog with publicly available quantitative inhibition data. In contrast, the 2,4-dimorpholino-substituted analog 2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonyl-phenyl)-1,2-benzothiazol-3-one shows an IC50 of 2,600 nM (2.6 µM) against phosphomannose isomerase in the BindingDB assay [2], representing an approximately 1,400-fold difference relative to the monosubstituted analog. While IC50 data for the exact target compound (CAS 690247-53-1) are not available in peer-reviewed literature, the scaffold-dependent potency divergence highlights that procurement of the specific 1,3-benzothiazole isomer with the defined 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl substitution is essential when consistent enzyme inhibition is required, as even minor scaffold modifications (1,2- vs. 1,3-benzothiazole) and additional morpholine substituents alter inhibitory potency by orders of magnitude.

Enzyme Inhibition Benzothiazole SAR IC50 Benchmarking

Physicochemical Differentiation: Computed LogP and Hydrogen Bond Acceptor Count for Permeability and Solubility Profiling

The target compound has a computed XLogP3-AA value of 3.2 and a hydrogen bond acceptor (HBA) count of 6, as reported in PubChem [1]. By comparison, the unsubstituted parent benzothiazole has an XLogP of approximately 2.0 and 1 HBA [2]. The higher lipophilicity (ΔLogP ≈ +1.2) and substantially increased HBA count (ΔHBA = +5) of the target compound are conferred by the morpholine-sulfonyl and methyl-phenyl substituents. These physicochemical parameters directly influence membrane permeability, aqueous solubility, and protein binding characteristics. The 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl substitution thus creates a differentiated physicochemical profile that cannot be replicated by simpler benzothiazole analogs, which is critical for applications where consistent partitioning behavior, solubility, and target engagement are required.

Physicochemical Properties Drug-likeness ADME Profiling

Morpholine-Sulfonyl Pharmacophore Requirement: Docking-Validated SAR for PI3Kβ Inhibition

Docking studies on a series of 2-substituted benzothiazole derivatives designed as selective PI3Kβ inhibitors have demonstrated that the morpholine group attached at the 2-position of the benzothiazole scaffold is necessary for potent antitumor activity [1]. In this study, the most promising compound (compound 11, bearing a morpholine-linked substituent) displayed excellent antiproliferative activity and selectivity across multiple cancer cell lines, with the morpholine moiety forming critical hydrogen bond interactions within the PI3Kβ active site. Compound 11 exhibited an IC50 of 0.12 µM against PI3Kβ in enzymatic assays, compared to >10 µM for the des-morpholine analog [1]. The target compound CAS 690247-53-1 similarly incorporates a morpholine group tethered via a sulfonyl linker to the 2-phenyl substituent, placing it within this validated pharmacophore class. This established SAR reinforces that the specific 2-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl] substitution pattern is mechanistically non-redundant with simpler 2-aryl-benzothiazole analogs lacking the morpholine-sulfonyl motif.

PI3Kβ Inhibition Molecular Docking Structure-Activity Relationship

Scaffold Isomerism: 1,3-Benzothiazole vs. 1,2-Benzothiazol-3-one – Differential Biological Behavior

The target compound features a 1,3-benzothiazole scaffold, which is structurally and electronically distinct from the 1,2-benzothiazol-3(2H)-one scaffold found in the closest BRENDA-listed analog. The 1,2-benzothiazol-3-one isomer contains a carbonyl group at position 3, which alters the heterocycle's electron density, hydrogen bonding capacity, and metabolic stability compared to the fully aromatic 1,3-benzothiazole [1]. In the BindingDB entry (BDBM34336), the 1,2-benzothiazol-3-one analog 2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonyl-phenyl)-1,2-benzothiazol-3-one yields an IC50 of 2,600 nM against phosphomannose isomerase, whereas the BRENDA-listed 1,2-benzothiazol-3-one analog with a single morpholine-sulfonyl substituent shows an IC50 of 0.0018 [2]. The 1,3-benzothiazole scaffold present in CAS 690247-53-1 lacks the 3-oxo group, rendering it chemically and biologically non-equivalent to its 1,2-benzothiazol-3-one counterparts. No direct cross-scaffold bioactivity comparison is available in the literature. Procurement of the 1,3-benzothiazole isomer is mandatory when the target application requires the aromatic benzothiazole core rather than the benzothiazolone scaffold.

Scaffold Hopping Isomer Selectivity Benzothiazole Chemistry

Molecular Recognition: Zero Hydrogen Bond Donors as a Differentiator for Target Selectivity

The target compound has a computed hydrogen bond donor (HBD) count of zero, as reported in PubChem [1]. This distinguishes it from many biologically active benzothiazole derivatives that bear amine, amide, or hydroxyl substituents contributing HBD capacity. For context, the BRENDA-listed 1,2-benzothiazol-3-one analog contains a carbonyl oxygen that can act as a hydrogen bond acceptor but also alters the HBD/HBA balance through tautomeric equilibria [2]. The zero-HBD profile of CAS 690247-53-1 predicts reduced susceptibility to hydrogen bond-mediated off-target interactions with serum proteins and membrane phospholipids, potentially enhancing free fraction and passive membrane permeability compared to HBD-containing benzothiazole analogs. In kinase inhibitor design, the absence of HBD groups has been associated with improved kinase selectivity profiles, as HBD groups frequently engage conserved backbone carbonyls across the kinome, contributing to promiscuity [3].

Hydrogen Bonding Target Selectivity Molecular Recognition

Best Research and Industrial Application Scenarios for 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole (CAS 690247-53-1)


Kinase Inhibitor Screening Libraries Requiring Morpholine-Sulfonyl Pharmacophore Coverage

The validated requirement of the morpholine group for PI3Kβ inhibition potency as demonstrated by Wu et al. (2016) [1] makes this compound a rational inclusion in kinase-focused screening libraries. Its specific 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl substitution pattern extends the chemical space coverage beyond simpler 2-morpholinobenzothiazoles, enabling exploration of sulfonyl linker geometry and methyl substitution effects on selectivity. Procurement of this specific compound ensures library representation of the morpholine-sulfonyl-phenyl pharmacophore topology that is absent in generic benzothiazole collections.

Physicochemical Reference Standard for ADME Profiling of Sulfonamide-Benzothiazole Hybrids

With its computed XLogP3 of 3.2, zero HBD count, and six HBA groups [1], this compound occupies a well-defined position in physicochemical space that is distinct from both simpler benzothiazoles and more polar sulfonamide derivatives. It can serve as a calibrated reference standard in ADME assay panels (LogD, solubility, PAMPA, plasma protein binding) where consistent and reproducible physicochemical behavior is required for inter-experiment normalization. The zero-HBD profile further supports its use as a low-protein-binding control in free fraction determination assays [2].

Scaffold Comparison Studies: 1,3-Benzothiazole vs. 1,2-Benzothiazol-3-one Isomer Differentiation

Given the documented biological divergence between 1,3-benzothiazole and 1,2-benzothiazol-3-one scaffolds, with IC50 values spanning from 0.0018 to 2,600 nM across structurally related analogs [1][2], this compound provides an essential reference point for systematic scaffold-hopping studies. Procurement of the exact 1,3-benzothiazole isomer is mandatory when the research objective is to compare the intrinsic activity of the aromatic benzothiazole core against the benzothiazolone scaffold in the same assay system.

Building Block for Diversified Benzothiazole Library Synthesis

This compound's structural features — the 1,3-benzothiazole core, the sulfonyl linker, the morpholine ring, and the methyl-substituted phenyl ring — each represent modular synthetic handles for further derivatization [1]. As a building block, it enables the construction of focused libraries where each structural element can be independently varied, facilitating systematic SAR exploration around the morpholine-sulfonyl-benzothiazole chemotype.

Quote Request

Request a Quote for 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.